Dodecenone, dimethyl-

Description

Properties

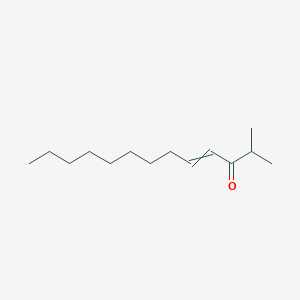

Molecular Formula |

C14H26O |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-methyltridec-4-en-3-one |

InChI |

InChI=1S/C14H26O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h11-13H,4-10H2,1-3H3 |

InChI Key |

IREZCZAGJMXSCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecenone, dimethyl- can be achieved through several methods. One notable method involves the Rh(I)-catalyzed intramolecular [2 + 2 + 1] cycloaddition of allenenes. This method allows for the construction of the tricyclo[6.4.0.01,5]dodecenone framework in satisfactory yields . The reaction conditions typically involve the use of rhodium catalysts and carbon monoxide as a reactant.

Industrial Production Methods

Industrial production methods for dodecenone, dimethyl- are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to minimize environmental impact and improve efficiency. This includes the use of phosgene-free processes and the development of environmentally benign synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Dodecenone, dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ketone functional group and the double bond in the dodecenone framework.

Common Reagents and Conditions

Common reagents used in the reactions of dodecenone, dimethyl- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from the reactions of dodecenone, dimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

Dodecenone, dimethyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: Its unique structure makes it a candidate for drug development and therapeutic applications.

Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of dodecenone, dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound’s cytotoxic effects are linked to its interaction with cellular components, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Dimethyl Fumarate (DMF, C₆H₈O₄): A methyl ester of fumaric acid, DMF is structurally distinct from dodecenone, dimethyl- due to its conjugated double bond and ester groups. However, both compounds share methyl substituents and are used in therapeutic applications (e.g., DMF for multiple sclerosis) .

- Dodecenylsuccinic Anhydride (DDSA, C₁₆H₂₄O₃): A 12-carbon chain compound with an anhydride functional group, DDSA is used in polymer synthesis. Unlike dodecenone, dimethyl- (a ketone), DDSA’s reactivity stems from its cyclic anhydride structure .

- 3,5-Dimethyl-2-methoxyacetophenone (C₁₁H₁₄O₂): A shorter-chain aromatic ketone with methoxy and methyl groups, this compound is used in flavor/fragrance industries. It contrasts with dodecenone, dimethyl- in aromaticity and chain length .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| Dodecenone, dimethyl- | C₁₃H₂₂O | 194.31 | Not reported | Low in water | Ketone, methyl |

| Dimethyl Fumarate | C₆H₈O₄ | 144.13 | 193 | Organic solvents | Ester, conjugated diene |

| Dodecenylsuccinic Anhydride | C₁₆H₂₄O₃ | 264.36 | 180–200 (decomposes) | Organic solvents | Anhydride, alkene |

| 3,5-Dimethyl-2-methoxyacetophenone | C₁₁H₁₄O₂ | 178.23 | 285 | Ethanol, ether | Aromatic ketone, methoxy |

Sources:

Biological Activity

Dodecenone, dimethyl- is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.

Dodecenone, dimethyl- is a derivative of dodecene, characterized by the presence of a double bond and two methyl groups attached to the carbon chain. The molecular structure can significantly influence its biological activity.

Chemical Structure

- Chemical Formula : C₁₂H₂₄O

- Molecular Weight : 184.32 g/mol

- IUPAC Name : 1-Dodecene, dimethyl-

Antimicrobial Activity

Research indicates that compounds similar to dodecenone, dimethyl- exhibit antimicrobial properties. For instance, studies have demonstrated that certain dodecenones possess significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

| Compound | Activity | Reference |

|---|---|---|

| Dodecenone | Moderate antibacterial activity against E. coli | |

| Dimethyl derivatives | Enhanced efficacy against Gram-positive bacteria |

Insecticidal Properties

Dodecenone and related compounds have been studied for their insecticidal properties. A notable study highlighted the "knockdown" effect of aliphatic ketones, including dodecenone derivatives, indicating their potential as insecticides.

| Compound | EC50 Value (mg/L) | Effect |

|---|---|---|

| Dodecenone | 1.33 | Knockdown effect observed in insects |

| Methylheptenone | 2.1 | Comparative insecticidal activity |

Cytotoxicity and Antimalarial Activity

Recent evaluations of bicyclo[6.4.0]dodecenones have shown promising antimalarial and cytotoxic activities. These findings suggest that modifications of dodecenone structures could lead to compounds with significant therapeutic potential against malaria and cancer.

Case Study: Bicyclo[6.4.0]dodecenones

A study conducted on bicyclo[6.4.0]dodecenones demonstrated:

- Antimalarial Activity : Effective against Plasmodium falciparum in vitro.

- Cytotoxicity : Induced cell death in cancer cell lines.

The results indicate that structural modifications can enhance biological activity, providing a pathway for drug development based on dodecenone derivatives .

The biological activities of dodecenone derivatives may be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of dodecenones allows them to integrate into lipid membranes, disrupting cellular integrity.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways of pathogens.

- Signal Transduction Interference : Dodecenones may affect signaling pathways in cells, leading to altered cellular responses.

Q & A

Q. Methodological Steps :

- Catalyst Screening : Test Rh, Pd, or Ni complexes under inert conditions.

- Kinetic Profiling : Use GC-MS or HPLC to track reactant consumption.

- Selectivity Control : Adjust steric effects via ligand design (e.g., bulky phosphines).

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of dimethyl-dodecenone?

Basic Research Question

A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH₂ groups) and compare with computational predictions (e.g., DFT-calculated shifts) .

- IR Spectroscopy : Identify carbonyl stretches (C=O ~1700 cm⁻¹) and methyl group vibrations.

- High-Resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic patterns.

Q. Key Parameters :

- Half-life in water/soil.

- Identification of toxic metabolites (e.g., epoxides).

What solvent systems and chromatographic techniques optimize the purification of dimethyl-dodecenone from complex reaction mixtures?

Basic Research Question

- Solvent Selection : Use polarity-guided solubility tests (e.g., hexane/ethyl acetate gradients).

- Flash Chromatography : Optimize column packing (silica vs. C18) and eluent ratios .

- Crystallization : Screen solvents (ethanol, acetone) for recrystallization efficiency.

Note : Impurity profiles should be cross-validated with HPLC-DAD to ensure >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.